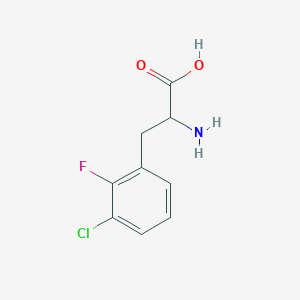

2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZBXQYJHCORIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility Landscape of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (CAS No. 1259993-84-4), a substituted phenylalanine derivative of interest in pharmaceutical research. In the absence of extensive published experimental solubility data for this specific molecule, this document serves as a practical resource for researchers. It synthesizes predicted physicochemical properties with foundational principles of amino acid solubility to forecast its behavior in various solvent systems. Crucially, this guide offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust understanding of experimental choices and potential challenges.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, formulation development, and ultimately, therapeutic efficacy. For novel compounds like this compound, a thorough understanding of their solubility profile is paramount. This non-proteinogenic amino acid, a halogenated derivative of phenylalanine, presents a unique set of characteristics that warrant detailed investigation. The presence of both chloro and fluoro substituents on the phenyl ring is expected to modulate its lipophilicity and crystal lattice energy, thereby influencing its dissolution properties.

This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools to de-risk their discovery and development programs.

Physicochemical Profile of this compound

| Property | Value | Source |

| CAS Number | 1259993-84-4 | ChemScene[1] |

| Molecular Formula | C₉H₉ClFNO₂ | ChemScene[1] |

| Molecular Weight | 217.62 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |

| Predicted LogP | 1.4335 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

The predicted LogP of 1.4335 suggests a moderate lipophilicity. The presence of both hydrogen bond donors (the amine and carboxylic acid groups) and acceptors (the oxygen and fluorine atoms) indicates that the molecule has the capacity for hydrogen bonding with polar solvents. As an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amine) functional group, making its solubility highly dependent on the pH of the aqueous medium.[2][3]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).

The Influence of Structure on Solubility

The fundamental structure of this molecule is that of the amino acid phenylalanine. The key differentiators are the chloro and fluoro substituents on the phenyl ring. These halogens will influence the molecule's electronic distribution and intermolecular interactions. The amino acid backbone, with its ionizable carboxylic acid and amino groups, means that the molecule exists as a zwitterion at its isoelectric point.[3]

The Critical Role of pH

For ionizable compounds like this amino acid, solubility in aqueous media is lowest at the isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions in the solid state.[2][3] As the pH of the solution moves away from the pI, the solubility is expected to increase significantly.

-

In acidic conditions (pH < pI): The amino group will be protonated (-NH3+), increasing the molecule's overall positive charge and its affinity for polar solvents.

-

In basic conditions (pH > pI): The carboxylic acid group will be deprotonated (-COO-), leading to a net negative charge and enhanced solubility.

This pH-dependent solubility is a critical factor in designing oral formulations, as the drug will encounter a wide range of pH environments in the gastrointestinal tract.

Solvent Effects

The choice of solvent will have a profound impact on the solubility of this compound.

-

Aqueous Solvents: Due to the polar amino and carboxyl groups, the compound is expected to have some degree of aqueous solubility. The presence of the halogenated phenyl ring, however, introduces lipophilic character, which may limit its solubility in pure water.

-

Organic Solvents: In non-polar aprotic solvents, the solubility is likely to be low due to the molecule's polar functional groups. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be good solvents due to their ability to disrupt the crystal lattice and solvate both the polar and non-polar regions of the molecule. For similar compounds like 2-Amino-3-(2-chlorophenyl)propanoic acid, a solubility of 40 mg/mL in DMSO has been reported with sonication and pH adjustment.[4]

-

Co-solvent Systems: Mixtures of water and organic solvents (e.g., ethanol, methanol, acetonitrile) are often used in early drug discovery to assess solubility. The solubility of amino acids generally decreases as the proportion of the semi-polar organic solvent in a hydroalcoholic mixture increases.[2]

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of specific data, a systematic experimental approach is necessary. The following protocols outline the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid, or various co-solvent mixtures) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, longer equilibration times (up to 72 hours) may be necessary. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the thermodynamic solubility in units of µg/mL or mM.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer. This is a higher-throughput assay often used in early discovery to assess the risk of precipitation.

Protocol: Kinetic Solubility by Precipitation from DMSO

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer (e.g., phosphate-buffered saline pH 7.4) into a 96-well microplate.

-

-

Dilution and Precipitation:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution). This rapid dilution creates a supersaturated solution.

-

Seal the plate and shake at room temperature for a defined period (typically 1-2 hours) to allow for precipitation to occur.

-

-

Separation of Precipitate:

-

Filter the samples using a 96-well filter plate to remove any precipitated solid.

-

-

Analysis:

-

Quantify the concentration of the compound remaining in the filtrate using a high-throughput analytical method such as HPLC-UV or LC-MS/MS.

-

-

Data Reporting:

-

Report the kinetic solubility as the concentration measured in the filtrate.

-

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Path Forward for Characterization

While a definitive, published solubility value for this compound remains to be established, this guide provides a robust framework for its characterization. By leveraging its predicted physicochemical properties and the fundamental principles of amino acid solubility, researchers can form a strong hypothesis of its behavior. The detailed experimental protocols provided herein offer a clear and validated path to generating the high-quality solubility data essential for advancing this compound through the drug discovery and development pipeline. A systematic investigation of its solubility across a range of pH values and in relevant biorelevant media will be a critical next step in understanding its potential as a therapeutic agent.

References

-

PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]

-

PubChem. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Academia.edu. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubChem. 3-Chloro-4-fluoro-L-phenylalanine. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]

-

ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

-

Ruifu Chemical. 3-Chloro-L-Phenylalanine CAS 80126-51-8 Purity >98.0% (HPLC). [Link]

-

ResearchGate. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. [Link]

-

PubChem. 3-chloro-L-phenylalanine. [Link]

Sources

Structural Elucidation and Spectroscopic Validation of Halogenated Phenylalanine Derivatives

Focus: 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Executive Summary & Strategic Approach

The characterization of This compound (CAS: 1259993-84-4) presents a unique analytical challenge due to the interplay between its zwitterionic amino acid backbone and the asymmetric halogenation of the aromatic ring.

This guide moves beyond basic spectral listing. It establishes a causal analytical workflow . We do not merely observe peaks; we validate the structure by cross-referencing the specific electronic effects of the Chlorine (Cl) and Fluorine (F) substituents against the chiral backbone.

The Core Analytical Triad:

-

Mass Spectrometry (MS): Confirms elemental composition via the characteristic Chlorine isotope signature (

Cl/ -

Infrared Spectroscopy (IR): Determines the protonation state (Zwitterion vs. HCl salt) to validate sample handling.

-

Nuclear Magnetic Resonance (NMR): Utilizes

F as a "spy nucleus" to resolve the complex aromatic coupling patterns (

Sample Preparation & Solubility Protocols

Context: As an amino acid, this molecule exists primarily as a zwitterion in the solid state.[1] It is insoluble in non-polar solvents (CDCl

Protocol 1: NMR Sample Preparation

-

Solvent: DMSO-

(Dimethyl sulfoxide-d6). -

Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the crystal lattice better than D

O for aromatic amino acids, preventing aggregation broadening. -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Additives: If peaks are broad due to exchange, add 1 drop of TFA-

(Trifluoroacetic acid-d) to collapse the zwitterion into a cation, sharpening the amide/amine signals.

Mass Spectrometry: The Isotopic Fingerprint

Before structural connectivity is assessed, the elemental composition must be locked down. The presence of Chlorine provides a definitive "isotopic handle."

Mechanism: Chlorine exists naturally as

Predicted Fragmentation Pathway (ESI+)

In Electrospray Ionization (positive mode), the molecule is protonated

| Fragment Ion ( | Structure / Loss | Diagnostic Value |

| 218.0 / 220.0 | Parent Ion. confirms MW (217.62). Note the 3:1 ratio. | |

| 201.0 / 203.0 | Loss of ammonia (typical for amino acids). | |

| 172.0 / 174.0 | Loss of formic acid moiety (COOH + H). | |

| 143.0 / 145.0 | Tropylium Ion. The halogenated benzyl cation. Crucial for confirming the ring substitution is intact. |

MS Logic Workflow (Graphviz)

Figure 1: Decision logic for validating the halogenated core via Mass Spectrometry.

Infrared Spectroscopy (IR): Functional State Verification

The IR spectrum is the primary check for the state of the molecule (Free Base/Zwitterion vs. Salt).

-

Zwitterion (Standard): Look for the Carboxylate (

) antisymmetric stretch. -

HCl Salt: Look for the Carbonyl (

) stretch of the carboxylic acid.

| Functional Group | Wavenumber ( | Vibrational Mode |

| Amine ( | 2800–3100 | Broad stretching (superimposed on C-H). |

| Carboxylate ( | 1580–1620 | Diagnostic: Antisymmetric stretch. Indicates Zwitterion. |

| Carboxylic Acid ( | 1700–1750 | Diagnostic: |

| Aryl Halides | 1000–1100 | C-F stretch (strong). |

| Aryl Halides | 600–800 | C-Cl stretch. |

Technical Insight: If your spectrum shows a sharp peak at 1740

NMR Spectroscopy: The Structural Deep Dive

This is the most complex section. The presence of Fluorine (

A.

F NMR: The Anchor

Start here.[2][3][4] This spectrum should be clean and simple.

-

Signal: Single peak.[3]

-

Shift:

to -

Multiplicity: It will appear as a triplet or multiplet due to coupling with the aromatic protons (H4 and H6), unless proton-decoupled (

).

B.

H NMR: Coupling & Diastereotopicity

The side chain creates a chiral center, making the two

-

-Proton (CH):

-

-Protons (CH

-

Aromatic Region (3 Protons):

-

H4 (para to side chain): Triplet-like (couples to H5 and F).

-

H5 (meta to side chain): Multiplet (couples to H4, H6).

-

H6 (ortho to side chain): This proton is physically closest to the Fluorine (if rotation allows) or affected by electronic ortho-effects.

-

Critical Validation: The coupling constants (

- (Ortho): ~8 Hz.[5]

-

(H attached to C3/C6?): The Fluorine is at C2.

-

H-C3 is substituted by Cl.[6]

-

H-C6 is ortho to F. Expect

Hz. -

H-C4 is meta to F. Expect

Hz.

-

C.

C NMR: The "Ruler" of C-F Coupling

Carbon-13 is the ultimate proof of regiochemistry because the Fluorine splits the carbon signals with specific magnitudes depending on distance.

| Carbon Position | Assignment Logic | Predicted |

| C2 (C-F) | Doublet. The carbon directly attached to Fluorine. | |

| C1 (C-Alkyl) | Doublet. Ortho to Fluorine. | |

| C3 (C-Cl) | Doublet. Ortho to Fluorine. | |

| C4 (C-H) | Doublet. Meta to Fluorine. | |

| C6 (C-H) | Doublet. Meta to Fluorine. | |

| C5 (C-H) | Doublet. Para to Fluorine. |

NMR Structural Assignment Workflow (Graphviz)

Figure 2: Step-by-step logic for utilizing Heteronuclear Coupling for structural assignment.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Dolphin, D., & AE, R. (1977).

F NMR Chemical Shifts. (General reference for Aryl-F shifts). -

National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylalanine Derivatives. NIST Chemistry WebBook. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Additivity Rules in NMR).

-

Reich, H. J. (2023).[5] WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. westmont.edu [westmont.edu]

- 6. chemscene.com [chemscene.com]

The Biological Activity of Halogenated Phenylalanine Derivatives: A Technical Guide for Drug Discovery and Chemical Biology

Introduction: The Strategic Role of Halogenation in Modulating Biological Function

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in the design of biologically active molecules. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto its phenyl ring gives rise to halogenated phenylalanine derivatives, a class of compounds with profound implications for drug discovery, chemical biology, and molecular imaging. The introduction of a halogen atom, even one as small as fluorine, can dramatically alter the physicochemical properties of the parent molecule.[1] This includes modulating its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2][] These alterations, in turn, can significantly influence how the molecule interacts with biological targets, leading to a wide spectrum of activities ranging from enzyme inhibition to anticancer effects.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of halogenated phenylalanine derivatives. It delves into their mechanisms of action, outlines detailed experimental protocols for their evaluation, and presents key data to inform future research and development efforts.

Core Mechanisms of Biological Activity

The biological effects of halogenated phenylalanine derivatives are diverse and are dictated by the nature of the halogen, its position on the phenyl ring, and the overall molecular context.

Enzyme Inhibition: Precision Targeting of Metabolic Pathways

A prominent application of these derivatives is in the realm of enzyme inhibition. By mimicking the natural substrate, they can bind to the active site of an enzyme and disrupt its catalytic activity.

-

p-Chlorophenylalanine (PCPA): An Irreversible Inhibitor of Serotonin Synthesis

-

Mechanism: PCPA, also known as Fenclonine, is a classic example of a mechanism-based inhibitor. It acts as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-HT).[4][5] This inhibition leads to a significant and long-lasting depletion of serotonin in the brain.[4][5][6]

-

Application: Due to its potent effect on serotonin levels, PCPA has been extensively used as a research tool to investigate the role of serotonin in various physiological and behavioral processes.[5][6] While its clinical use has been limited by side effects, it has been experimentally used to treat conditions like carcinoid syndrome.[5] Some studies have also explored its 5-HT-like actions on various tissues, which are not related to tryptophan hydroxylase inhibition.[7]

-

-

Fluorinated Phenylalanines in Proteasome Inhibition

-

Mechanism: The incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors can dramatically enhance their potency and selectivity for specific subunits of the proteasome, a key cellular machinery for protein degradation.[8] For instance, replacing a standard phenylalanine with a pentafluorophenylalanine or 3,5-bis(trifluoromethyl)phenylalanine in a tripeptide epoxyketone scaffold has been shown to generate highly specific inhibitors of the chymotrypsin-like (β5) subunit of the proteasome.[8]

-

Application: Given the proteasome's critical role in cancer cell survival, these highly specific inhibitors are valuable tools for dissecting the function of individual proteasome subunits and serve as promising leads for the development of novel anti-cancer agents.[8]

-

Anticancer Activity: Disrupting Tumor Growth and Survival

Halogenated phenylalanine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

-

Induction of Cytotoxicity: Several fluorinated and chlorinated derivatives of phenylalanine have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and ovarian adenocarcinoma (SKOV3).[9][10][11][12][13] For example, a β-phenylalanine derivative featuring a 4-chlorophenyl substituent exhibited the most potent antiproliferative activity in a series of compounds tested against A549 lung cancer cells.[11]

-

Modulation of Amino Acid Transport: Cancer cells often upregulate amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[14][15] Halogenated phenylalanine derivatives can act as substrates or inhibitors of these transporters.[16][17][18][19] This provides a strategy for selective drug delivery to tumors.

-

Boron Neutron Capture Therapy (BNCT): 4-Borono-L-phenylalanine (BPA), although not a halogenated derivative itself, is a closely related and highly relevant compound. It is a key agent in BNCT, a targeted radiation therapy.[20][21][22] BPA is selectively taken up by tumor cells via LAT1 transporters.[15] Subsequent irradiation with thermal neutrons causes the boron-10 isotope in BPA to undergo a nuclear fission reaction, releasing high-energy particles that selectively kill the cancer cells.[20][22] The fluorinated analogue, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), is used as a PET imaging probe to evaluate the biodistribution and tumor accumulation of BPA before therapy.[23]

Neurological and CNS Activity

Beyond the well-established effects of PCPA on serotonin, other halogenated derivatives have shown neuroprotective properties.

-

Antiglutamatergic Activity: Certain endogenous halogenated derivatives of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission.[24] This is significant because overactivation of glutamate receptors (excitotoxicity) is a key mechanism of neuronal damage in conditions like stroke. One such derivative, DBrT, demonstrated significant neuroprotection in both in vitro and in vivo models of brain ischemia.[24]

Probes for Structural Biology and Proteomics

The unique properties of halogenated amino acids, particularly fluorinated ones, make them powerful tools for studying protein structure and function.

-

¹⁹F NMR Spectroscopy: The fluorine nucleus (¹⁹F) has several advantages for NMR spectroscopy: it has a spin of 1/2, 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range that is very sensitive to the local chemical environment.[25] Since fluorine is virtually absent in biological systems, incorporating fluorinated amino acids into a protein provides a background-free NMR signal.[25][26][27] This allows for the study of protein folding, dynamics, ligand binding, and protein-protein interactions with simple one-dimensional NMR experiments.[25][27][28]

-

Radiolabeling for Molecular Imaging: Brominated and iodinated phenylalanine derivatives serve as valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][14][29] The bromine or iodine atom can be readily replaced with a radionuclide.[2] These radiolabeled amino acids are used to visualize tumors, which often have upregulated amino acid transport systems.[14][30][31] For instance, radioiodinated 4-iodo-L-phenylalanine has been evaluated for imaging brain tumors.[14]

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenylalanine derivatives is highly dependent on the specific halogen and its position on the phenyl ring.

-

Influence of Halogen Type: The size and electronegativity of the halogen play a crucial role. For instance, in studies of LAT1 transporter inhibition, a trend of I > Br > Cl > F was observed for meta-substituted phenylalanines, suggesting that larger, more polarizable halogens may form more favorable interactions within the binding site.[19]

-

Positional Isomerism: The position of the halogen (ortho, meta, or para) significantly impacts activity. For example, in a study on fluorinated Fmoc-phenylalanine hydrogels, the para-fluorinated derivative (Fmoc-4-F-Phe) showed the most substantial antibacterial activity, similar to the pentafluorinated version.[32] This highlights the importance of precise positional control during synthesis.

Experimental Protocols and Methodologies

The evaluation of halogenated phenylalanine derivatives requires a suite of well-established experimental techniques. Below are detailed protocols for key assays.

Workflow for Evaluating Novel Halogenated Phenylalanine Derivatives

Caption: General workflow for the discovery and evaluation of novel halogenated phenylalanine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[33] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[33][34]

Materials:

-

96-well flat-bottom tissue culture plates

-

Cancer cell line of interest (e.g., HeLa, MCF-7)[10]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Halogenated phenylalanine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

-

Multi-well spectrophotometer (ELISA reader)

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the halogenated phenylalanine derivative in culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 5, 10, 20, 40, 80 µM).[10] Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a no-cell background control.[10]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[10]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[33]

-

Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C and 5% CO₂.[10][33] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

-

Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[33]

-

Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage of the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

-

Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Self-Validation and Controls:

-

Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.

-

Vehicle Control: Essential to ensure that the solvent (e.g., DMSO) does not have a toxic effect at the concentrations used.

-

Background Control: Wells with medium and MTT but no cells are used to subtract the background absorbance of the reagents.

Protocol 2: Solid-Phase Peptide Synthesis incorporating a Brominated Phenylalanine

Principle: This protocol outlines the manual incorporation of an Fmoc-protected brominated phenylalanine derivative into a peptide sequence on a solid support resin using the standard Fmoc/tBu strategy.[2] This method allows for the site-specific placement of the halogenated amino acid within a peptide chain.

Materials:

-

Solid-phase synthesis vessel

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-3-Bromo-DL-phenylalanine[2]

-

Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), or OxymaPure®[2]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[2]

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Kaiser test kit (for monitoring coupling completion)[2]

Step-by-Step Methodology:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.[2]

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes. This removes the Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the fresh resin), exposing a free amine.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents (relative to resin loading) of Fmoc-3-Bromo-DL-phenylalanine and 3-5 equivalents of HOBt/OxymaPure in DMF.[2]

-

Add 6-10 equivalents of DIPEA to the amino acid solution.

-

Add 3-5 equivalents of HBTU to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.[2]

-

Monitoring: Perform a Kaiser test to check for complete coupling. A negative Kaiser test (beads remain yellow/colorless) indicates that all free amines have reacted. If the test is positive (blue beads), the coupling step should be repeated.[2]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide sequence.

Self-Validation and Controls:

-

Kaiser Test: This is a critical in-process control to validate the completion of each coupling step before proceeding to the next.

-

Mass Spectrometry: After cleavage from the resin and purification, the final peptide should be analyzed by mass spectrometry to confirm the correct mass, thereby validating the successful incorporation of the brominated phenylalanine.

Quantitative Data Summary

The following table summarizes representative data on the biological activity of various halogenated phenylalanine derivatives.

| Compound | Biological Activity | Target/System | Measured Value | Reference |

| p-Chlorophenylalanine (PCPA) | Serotonin Depletion | Tryptophan Hydroxylase | Reduces brain 5-HT to ~10% of control | [4][6] |

| Fmoc-4-F-Phe Hydrogel (0.1 mg/mL) | Antibacterial Activity | S. mutans | ~95% reduction in viability | [32] |

| Fluorinated Auristatin 1 | Cytotoxicity | SKOV3 ovarian cancer cells | IC₅₀ = 80 nM (72h) | [9][13] |

| Monomethyl Auristatin F (MMAF) | Cytotoxicity | SKOV3 ovarian cancer cells | IC₅₀ = 110 nM (72h) | [9][13] |

| Fluorinated Auristatin 1 | Cytotoxicity | B16-F10 melanoma cells | IC₅₀ = 1.71 µM (72h) | [9][13] |

| Monomethyl Auristatin F (MMAF) | Cytotoxicity | B16-F10 melanoma cells | IC₅₀ = 2.04 µM (72h) | [9][13] |

| 2-Iodo-L-phenylalanine | LAT1 Transporter Inhibition | HEK293-hLAT1 cells | High LAT1 selectivity | [17] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Visualization

Halogenated phenylalanine derivatives can exert their anticancer effects by modulating key cellular signaling pathways. For example, a cytotoxic derivative could induce apoptosis (programmed cell death) by activating the intrinsic mitochondrial pathway.

Caption: A potential mechanism of action for a cytotoxic halogenated phenylalanine derivative via the intrinsic apoptosis pathway.

Future Directions and Conclusion

The field of halogenated phenylalanine derivatives continues to be a fertile ground for innovation in medicinal chemistry and chemical biology. Future research is likely to focus on:

-

Development of Novel Derivatives: Synthesizing derivatives with halogens at previously unexplored positions or combinations of halogens to fine-tune biological activity.[35]

-

Enhanced Drug Delivery: Designing derivatives that are better substrates for tumor-specific transporters to improve targeted therapy.

-

Multi-functional Probes: Creating derivatives that combine, for example, a fluorescent tag with a bioactive moiety for simultaneous imaging and therapeutic action.

References

-

Fluorine labeling of proteins for NMR studies. (n.d.). University of Wisconsin-Madison. [Link]

-

B Luchinat, E, et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Gerig, J. T. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

-

Akella, R., et al. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]

-

4-Iodo-D-phenylalanine Overview. (n.d.). Ontosight AI. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Gorkin, A. G., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. [Link]

-

Bune, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

Ishiwata, K., et al. (2019). 4-Borono-2-¹⁸F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research. PMC. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

-

Fenclonine. (n.d.). Wikipedia. [Link]

-

Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (2024). CORE. [Link]

-

Aviv, M., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules - ACS Publications. [Link]

-

SalDanna, M., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

-

Geurink, P. P., et al. (n.d.). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. NIH. [Link]

-

de Klerk, L. (2008). [¹²³I]-2-Iodo-2-amino-3-phenylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]

-

Helin, S., et al. (n.d.). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC. [Link]

-

Pałka, K., et al. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. PubMed. [Link]

-

LAT1 and LAT2 selectivity of halogenated phenylalanines. (A) Inhibition... (n.d.). ResearchGate. [Link]

-

Singh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Shibasaki, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. [Link]

-

Kumar, P., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

Zupa, A., et al. (n.d.). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. [Link]

-

Deats, S. P., et al. (n.d.). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. PubMed. [Link]

-

Zhang, Z., et al. (2022). Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer. Frontiers in Oncology. [Link]

-

Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. (2023). ResearchGate. [Link]

-

Helin, S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Publications. [Link]

-

PDF. (2024). Nanotheranostics. [Link]

-

(PDF) L-4-Boronophenylalanine (All around the one molecule). (2025). ResearchGate. [Link]

-

Garg, K. N., et al. (n.d.). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PMC. [Link]

-

Exploring the Synthetic Utility of Brominated Phenylalanine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

L-Phenylalanine restriction amplifies boron neutron capture therapy efficacy through increased L-boronophenylalanine uptake and induces activating transcription factor 4 stress response in tumor cell lines. (2025). bioRxiv. [Link]

-

p-chlorophenylalanine (PCPA), an inhibitor of tryptophan hydroxylase, blocks the daily treatment with its immediate precursor, 5. (n.d.). Journal of Endocrinology. [Link]

-

Helin, S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/ trans Equilibrium and Retained Cytotoxicity. PubMed. [Link]

-

Nakanishi, T., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PMC. [Link]

-

Use of [¹²³I]-2-iodo-L-phenylalanine as a tumor imaging agent in two dogs with synovial cell sarcoma. (n.d.). Oxford Neuroscience. [Link]

-

(PDF) The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. (2020). ResearchGate. [Link]

-

Kuchay, A., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fenclonine - Wikipedia [en.wikipedia.org]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntno.org [ntno.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. L-Phenylalanine restriction amplifies boron neutron capture therapy efficacy through increased L-boronophenylalanine uptake and induces activating transcription factor 4 stress response in tumor cell lines | bioRxiv [biorxiv.org]

- 23. 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 28. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ontosight.ai [ontosight.ai]

- 30. [123I]-2-Iodo-2-amino-3-phenylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Use of [123I]-2-iodo-L-phenylalanine as a tumor imaging agent in two dogs with synovial cell sarcoma. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 32. pubs.acs.org [pubs.acs.org]

- 33. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Abstract

This technical guide provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. The synthesis leverages a robust and scalable methodology based on the diastereoselective alkylation of a chiral Nickel(II) complex of a glycine Schiff base. This approach consistently delivers the target compound with high yield and excellent enantiomeric excess. This document outlines the complete workflow, from the preparation of the key electrophile to the final hydrolysis and product isolation, including mechanistic insights, step-by-step protocols, and expected outcomes.

Introduction: The Significance of Halogenated Phenylalanine Analogs

Non-proteinogenic α-amino acids are critical building blocks in modern drug discovery, enabling the design of peptides and small molecules with enhanced metabolic stability, conformational rigidity, and binding affinity. Halogenated phenylalanine derivatives, in particular, are prized for their ability to introduce unique electronic and steric properties, influencing molecular interactions and pharmacokinetic profiles. (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is one such valuable analog.

The primary challenge in its synthesis is the precise stereochemical control at the α-carbon. Several strategies exist for the asymmetric synthesis of α-amino acids, including enzymatic resolutions, catalytic asymmetric hydrogenations, and the use of chiral auxiliaries.[1][2][3] Among these, the use of a chiral auxiliary to direct the alkylation of a glycine enolate equivalent stands out for its reliability, high diastereoselectivity, and scalability.[1][4] This application note details a well-established method employing a Ni(II) complex, popularized by the work of Belokon and others, which forms a rigid planar structure that effectively guides the stereochemical outcome of the key C-C bond-forming step.[1][5]

Principle of the Method: Chiral Auxiliary-Directed Alkylation

The core of this synthetic strategy is the temporary incorporation of a chiral auxiliary to form a diastereomeric intermediate. The chosen auxiliary is (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP), which forms a stable, square-planar complex with Ni(II) and a Schiff base of glycine.

Mechanism of Stereoselection: The nickel complex creates a rigid, planar chelate system. The bulky benzyl group of the proline moiety effectively shields one face of the glycine-derived carbanion (formed upon deprotonation). Consequently, the incoming electrophile, 3-chloro-2-fluorobenzyl bromide, is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the complex, releasing the desired (S)-amino acid and allowing for the recovery and recycling of the chiral auxiliary.[5][6]

Caption: Steric shielding by the chiral auxiliary directs electrophilic attack.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis.

Workflow Overview

The overall synthetic pathway involves four main stages: preparation of the electrophile, formation of the chiral glycine complex, diastereoselective alkylation, and finally, hydrolysis to isolate the target amino acid.

Caption: Overall synthetic workflow from starting materials to final product.

Protocol 1: Synthesis of 3-chloro-2-fluorobenzyl bromide

-

Rationale: The required electrophile is not always commercially available and can be readily synthesized from 3-chloro-2-fluorotoluene via a standard radical bromination reaction. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of bromine radicals, and AIBN serves as the radical initiator.

-

Materials:

-

3-chloro-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-chloro-2-fluorotoluene (1.0 eq) in CCl₄, add NBS (1.1 eq) and AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated Na₂SO₃, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-fluorobenzyl bromide as a clear oil.[7][8][9]

-

Protocol 2: Synthesis of Chiral Ni(II)-Glycine Complex

-

Rationale: This protocol describes the self-assembly of the key chiral complex. Methanol is an excellent solvent for the components, and a mild base like sodium hydroxide facilitates the deprotonation of glycine and the Schiff base formation.[5][10]

-

Materials:

-

(S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPBP)

-

Glycine

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve glycine (1.1 eq) and NaOH (2.2 eq) in methanol.

-

Add (S)-BPBP (1.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol to the mixture.

-

Heat the resulting deep red solution to reflux for 1 hour.

-

Cool the mixture to room temperature and then chill in an ice bath to precipitate the complex.

-

Collect the red crystalline solid by filtration, wash with cold methanol, and dry under vacuum.

-

Protocol 3: Diastereoselective Alkylation

-

Rationale: This is the crucial stereochemistry-defining step. Anhydrous DMF is used as a polar aprotic solvent to dissolve the complex. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the glycine moiety to form the nickel-stabilized enolate.[5] Temperature control is critical to maximize diastereoselectivity.

-

Materials:

-

Chiral Ni(II)-Glycine Complex (from Protocol 2)

-

3-chloro-2-fluorobenzyl bromide (from Protocol 1)

-

Sodium hydroxide (powdered) or Sodium methoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Suspend the Ni(II)-Glycine complex (1.0 eq) and powdered NaOH (5.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add a solution of 3-chloro-2-fluorobenzyl bromide (1.5 eq) in DMF dropwise at room temperature.

-

Stir the mixture vigorously for 2-5 hours. Monitor the reaction progress by TLC (the alkylated complex will have a different Rf value).

-

Upon completion, quench the reaction by adding water and extract the product with DCM.

-

Wash the combined organic layers with water to remove DMF, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated complex. This product is often a mixture of diastereomers, with one being highly favored. Purification can be performed by column chromatography if necessary.[5]

-

Protocol 4: Acidic Hydrolysis and Product Isolation

-

Rationale: Strong acid is used to decompose the nickel complex, liberating the free amino acid and the chiral ligand. The difference in solubility between the amino acid and the ligand allows for their separation.

-

Materials:

-

Crude Alkylated Ni(II) Complex (from Protocol 3)

-

3M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Dowex 50WX8 ion-exchange resin (or similar)

-

Ammonium hydroxide (NH₄OH) solution

-

-

Procedure:

-

Suspend the crude alkylated complex in 3M HCl and heat at 60-80°C for 2-4 hours until the red color disappears and a green solution (NiCl₂) is formed.

-

Cool the mixture to room temperature. The chiral auxiliary ((S)-BPBP) will precipitate and can be recovered by filtration for recycling.

-

Wash the aqueous filtrate with diethyl ether or ethyl acetate to remove any remaining organic impurities.

-

Load the aqueous solution containing the amino acid hydrochloride onto a Dowex 50WX8 ion-exchange column.

-

Wash the column with deionized water to remove inorganic salts.

-

Elute the pure amino acid from the column using a dilute solution of ammonium hydroxide (e.g., 2% NH₄OH).

-

Combine the basic fractions containing the product and lyophilize or carefully concentrate under reduced pressure to obtain the pure (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid.

-

Data and Results

The described methodology is expected to yield the target amino acid with high purity and stereoselectivity.

| Process Step | Key Parameters | Expected Yield | Expected Stereoselectivity |

| Alkylation | Anhydrous DMF, NaOH, 25°C, 3h | >90% (crude complex) | >95% d.e. |

| Hydrolysis & Isolation | 3M HCl, 70°C, 3h; Ion-exchange | >85% (overall) | >98% e.e. |

Analytical Characterization:

-

¹H, ¹³C, ¹⁹F NMR: To confirm the chemical structure and purity of the final product.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC/GC: To determine the enantiomeric excess (e.e.) by comparing with a racemic standard.

Troubleshooting and Optimization

-

Low Diastereoselectivity in Alkylation:

-

Cause: Presence of moisture.

-

Solution: Ensure all glassware is oven-dried and reagents (DMF, base) are strictly anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).

-

Cause: Reaction temperature is too high.

-

Solution: Perform the addition of the electrophile at a lower temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature.

-

-

Incomplete Hydrolysis:

-

Cause: Insufficient acid concentration or reaction time.

-

Solution: Increase the reaction time or use a slightly more concentrated HCl solution (e.g., 6M HCl), while monitoring for any potential side reactions.

-

-

Difficult Separation of Product and Auxiliary:

-

Cause: Inefficient precipitation or extraction.

-

Solution: Ensure the pH of the aqueous layer is strongly acidic after hydrolysis to fully protonate the amino acid and keep it in the aqueous phase, while the neutral auxiliary precipitates or is extracted.

-

Conclusion

The protocol detailed in this application note provides a reliable and highly stereoselective pathway for the synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. By employing a recyclable chiral nickel(II) complex, this method offers an efficient and scalable solution for producing this valuable non-proteinogenic amino acid, making it accessible for applications in pharmaceutical research and drug development.

References

-

Belokon, Y. N., Bakhmutov, V. I., Chernoglazova, N. I., Kochetkov, K. A., Vitt, S. V., Garbalinskaya, N. S., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691-718. [Link]

-

Belokon, Y. N., Bespalova, N. B., Churkina, T. D., Císařová, I., Ezernitskaya, M. G., Harutyunyan, S. R., ... & Vyskočil, Š. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(42), 12860-12871. [Link]

-

Belokon, Y. N., et al. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. University of Groningen Research Portal. [Link]

-

Soloshonok, V. A. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2649. [Link]

-

ResearchGate. (n.d.). Scheme 4. Alkylation of Ni(II) Complexes of Glycine... ResearchGate. [Link]

-

Vyskocil, S., et al. (2012). Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions. Semantic Scholar. [Link]

-

Cossío, F. P., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442-448. [Link]

-

Soloshonok, V. A. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PMC. [Link]

-

Cossío, F. P., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes... ResearchGate. [Link]

-

ResearchGate. (n.d.). Improved synthesis of the Ni(II) complex of the Schiff base of (S)-2-[N-(N '-benzylprolyl)amino]benzophenone and glycine. ResearchGate. [Link]

- Google P

-

Liu, H., et al. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Preprints.org. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Ueki, H., Ellis, T. K., Martin, C. H., Boettiger, T. U., Bolene, S. B., & Soloshonok, V. A. (2003). Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 68(18), 7104-7107. [Link]

-

MDPI. (2017). Base-Promoted Synthesis of β-Substituted-Tryptophans via a Simple and Convenient Three-Component Condensation of Nickel(II) Glycinate. [Link]

-

ResearchGate. (2025). (PDF) Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids. [Link]

Sources

- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. york.ac.uk [york.ac.uk]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. researchgate.net [researchgate.net]

Application Note: Comprehensive Analytical Characterization of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a halogenated, non-proteinogenic amino acid of significant interest in pharmaceutical research and development. As a substituted phenylalanine analog, its precise structural and physicochemical properties are critical to its function and safety. This application note details robust protocols for identity, purity, structure, and thermal stability assessment, designed for researchers, quality control analysts, and drug development professionals. We present an integrated workflow leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction: The Analytical Imperative for Substituted Amino Acids

This compound is a synthetic amino acid derivative. The incorporation of halogen atoms, such as chlorine and fluorine, into amino acid scaffolds can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications are powerful tools in medicinal chemistry for tuning the biological activity and pharmacokinetic profiles of peptides and small molecule drugs.[3]

Given its synthetic origin, a rigorous analytical characterization is paramount to ensure its identity, purity (both chemical and stereochemical), and stability. This guide provides the foundational analytical protocols to establish a complete quality profile for this compound.

Chromatographic Analysis: Purity and Enantiomeric Integrity

Chromatography is the cornerstone for assessing the purity of the target compound and isolating it from potential isomers, starting materials, and byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Expertise & Experience: RP-HPLC is the workhorse for purity analysis due to its high resolution and compatibility with UV and MS detectors. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the substituted phenylalanine analog. The mobile phase, a gradient of acetonitrile in water, is chosen to elute the analyte with a good peak shape. An acidic modifier like trifluoroacetic acid (TFA) is added to suppress the ionization of the carboxylic acid and amine groups, reducing peak tailing and improving reproducibility.

Protocol 1: RP-HPLC Purity Assessment

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-19 min: Hold at 95% B

-

19.1-22 min: Return to 5% B and equilibrate.

-

-

Column Temperature: 30 °C.

-

Detection: 210 nm (for peptide backbone) and 260 nm (for the aromatic ring).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

Expertise & Experience: As the compound possesses a chiral center at the alpha-carbon, distinguishing between its enantiomers is critical, especially for pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or harmful.[7] Chiral HPLC using a column with a chiral stationary phase (CSP) is the definitive method for this separation. Polysaccharide-based CSPs are broadly effective for a wide range of chiral compounds, including amino acid derivatives.

Protocol 2: Chiral HPLC for Enantiomeric Separation

-

Instrumentation: HPLC system with UV detector.

-

Column: Chiral polysaccharide-based column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. A typical starting condition is 80:20 (v/v) n-Hexane:Isopropanol + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic (DL) mixture to develop the method and identify the retention times of each enantiomer. Prepare the test sample at the same concentration.

-

Analysis: Quantify the enantiomeric excess (e.e.) by comparing the peak area of the desired enantiomer to the total area of both enantiomer peaks.

Structural Elucidation and Identity Confirmation

A combination of mass spectrometry and NMR spectroscopy provides an unambiguous confirmation of the chemical structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₉ClFNO₂), the presence of chlorine is a key validation point.[8] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic A+2 isotopic pattern with an intensity ratio of approximately 3:1. Electrospray ionization (ESI) in positive mode is ideal for this molecule as it will readily protonate the primary amine.

Protocol 3: LC-MS Identity Confirmation

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Method: Use the same method as described in Protocol 1 . This allows for co-elution of the UV and MS peaks, confirming the mass of the primary component.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire full scan data to observe the protonated molecular ion [M+H]⁺.

-

Expected Results:

-

Accurate Mass: The calculated monoisotopic mass for [C₉H₉ClFNO₂ + H]⁺ is 218.0327. The measured mass should be within 5 ppm of this value.

-

Isotopic Pattern: A distinct peak at m/z ~220.0298 corresponding to the ³⁷Cl isotope should be observed with an intensity of approximately 32% relative to the monoisotopic peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation in solution. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR is essential for confirming the presence and position of the fluorine atom.[9] Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous signal assignments.[9]

Protocol 4: NMR Structural Analysis

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids to observe the zwitterionic form.[9]

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

-

Data Analysis:

-

¹H Spectrum: Expect to see signals for the aromatic protons (with splitting patterns influenced by both Cl and F), the α-proton, and the β-protons. The α- and β-protons will show characteristic diastereotopic splitting.

-

¹³C Spectrum: Expect distinct signals for the carboxyl, α-carbon, β-carbon, and the six aromatic carbons. The carbons bonded to or near the fluorine atom will exhibit C-F coupling.

-

¹⁹F Spectrum: Expect a single resonance for the fluorine atom, likely a doublet of doublets due to coupling with adjacent aromatic protons.

-

Physicochemical and Spectroscopic Profile

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] The spectrum serves as a unique molecular fingerprint. For this amino acid, key vibrational modes include the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C=C stretches of the aromatic ring. While FTIR cannot distinguish between enantiomers in their pure form, it can differentiate a racemic crystal from an enantiopure one due to differences in crystal lattice packing.[7]

Protocol 5: FTIR Functional Group Analysis

-

Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

~3200-2800 cm⁻¹: Broad O-H stretch (from carboxylic acid) and N-H stretches (from ammonium).

-

~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1580 cm⁻¹: N-H bending vibration.

-

~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1200-1000 cm⁻¹: C-F stretching vibration.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

-

Thermal Analysis (DSC/TGA)

Expertise & Experience: Thermal analysis provides critical information on the material's stability and phase behavior. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, revealing the melting point and heat of fusion.[10] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[11][12]

Protocol 6: Thermal Stability and Melting Point Determination

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

DSC Method:

-

Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

The peak of the endotherm corresponds to the melting point (Tm).

-

-

TGA Method:

-

Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

The temperature at which significant mass loss begins is the decomposition temperature (Td).

-

Data Summary and Visualization

The following tables summarize the key analytical parameters and expected results for the characterization of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | HPLC (Purity) | Chiral HPLC | LC-MS |

|---|---|---|---|

| Column | C18, 4.6x150 mm | Chiral Polysaccharide | C18, 2.1x100 mm |

| Mobile Phase | A: 0.1% TFA/H₂OB: 0.1% TFA/ACN | Hexane:IPA (Isocratic) | A: 0.1% FA/H₂OB: 0.1% FA/ACN |

| Detection | UV at 210 & 260 nm | UV at 260 nm | ESI+ HRMS |

| Key Output | Chemical Purity (%) | Enantiomeric Excess (%) | Accurate Mass &Isotopic Pattern |

| Expected Value | >95% | >99% | [M+H]⁺ = 218.0327A+2 Ratio ~3:1 |

Table 2: Spectroscopic and Thermal Analysis Data

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Aromatic, α-H, β-H₂ signals |

| ¹³C NMR | Chemical Shifts (δ) | ~9 unique signals; C-F coupling |

| ¹⁹F NMR | Chemical Shift (δ) | Single resonance |

| FTIR | Wavenumber (cm⁻¹) | Peaks for N-H, C=O, C=C, C-F, C-Cl |

| DSC | Melting Point (Tm) | Sharp endotherm |

| TGA | Decomposition (Td) | Onset of mass loss |

Integrated Analytical Workflow

The following diagram illustrates the logical flow for a comprehensive characterization of the target compound.

Caption: Integrated workflow for the comprehensive characterization of the title compound.

References

-

National Center for Biotechnology Information (2024). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Available at: [Link]

-

Jackson, C.J. et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available at: [Link]

-

Jackson, C.J. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available at: [Link]

-

Gopi, K. et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Available at: [Link]

-

Jackson, C.J. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available at: [Link]

-

Aalborg University (n.d.). Stable isotope peptide mass spectrometry to decipher amino acid metabolism in Dehalococcoides strain CBDB1. Aalborg University's Research Portal. Available at: [Link]

-

Sohail, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Available at: [Link]

-

Supporting Information (n.d.). Supporting Information. Available at: [Link]

-

Juhas, M. et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Center for Biotechnology Information. Available at: [Link]

-